molecular formula C12H12N2O4S2 B14996902 5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B14996902
M. Wt: 312.4 g/mol
InChI Key: PKNNDBLEISJTSC-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains a sulfonyl group and a thioxo group attached to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the desired dihydropyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: 5-[(4-Ethoxyphenyl)sulfonyl]-2-sulfonyl-2,3-dihydropyrimidin-4(1H)-one.

    Reduction: 5-[(4-Ethoxyphenyl)sulfonyl]-2-thio-2,3-dihydropyrimidin-4(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioxo groups can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 5-[(4-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 5-[(4-Bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

5-[(4-Ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O4S2/c1-2-18-8-3-5-9(6-4-8)20(16,17)10-7-13-12(19)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,19)

InChI Key

PKNNDBLEISJTSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O

Origin of Product

United States

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